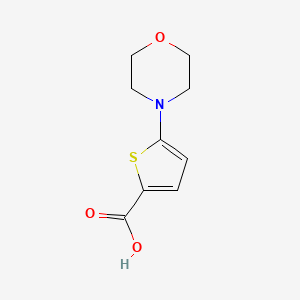

5-Morpholinothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2H,3-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTWKLSFVFWKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406255 | |

| Record name | 5-morpholin-4-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332345-27-4 | |

| Record name | 5-morpholin-4-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Morpholinothiophene 2 Carboxylic Acid and Its Functionalized Analogs

Regioselective Functionalization Strategies for Thiophene (B33073) Ring Systems

The synthesis of 2,5-disubstituted thiophenes like the target molecule hinges on regioselective functionalization, where reactions are directed to specific positions on the thiophene ring. The carbon atoms adjacent to the sulfur (positions 2 and 5) are highly susceptible to electrophilic attack and are the most acidic, making them primary targets for functionalization. wikipedia.org

Strategies often involve a sequential approach. For instance, a thiophene ring can be first functionalized at the 2-position with a carboxylic acid or its precursor. Subsequently, the morpholine (B109124) group can be introduced at the 5-position. Directing groups can be employed to control the position of incoming substituents. acs.orgnih.govacs.org For example, an amide group at the 2-position can direct subsequent C-H arylation to either the C3 or C5 position depending on the reaction conditions, such as the base and solvent used. researchgate.net Metal-free methods for creating 2,5-disubstituted thiophenes have also been developed, such as the heterocyclization of 1,3-diynes with a sulfur source like sodium hydrosulfide (B80085). rsc.orgacs.org

Transition Metal-Catalyzed Cross-Coupling Approaches in Thiophene Synthesis (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex thiophene derivatives. nih.govresearchgate.net The Suzuki-Miyaura coupling is particularly prominent, valued for its mild reaction conditions, tolerance of various functional groups, and the use of environmentally benign organoboron compounds. nih.govmdpi.com

The synthesis of 5-Morpholinothiophene-2-carboxylic acid can be envisioned via a Suzuki coupling pathway. This could involve coupling a 5-bromothiophene-2-carboxylic acid derivative with a morpholine-containing boronic acid or, conversely, coupling a 5-morpholinothiophene boronic acid with a carbon dioxide source or a carboxylated coupling partner. Palladium catalysts, often with specialized phosphine (B1218219) ligands like SPhos, are highly effective for these transformations, allowing for low catalyst loadings and high yields, which is crucial for scalable synthesis. nih.govsemanticscholar.org The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and selectivity. nih.govdaneshyari.com

| Catalyst System | Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Bromothiophenes, Aryl Boronic Acids | Low catalyst loading (0.25–1 mol%), high yields (69–93%), scalable. | nih.govsemanticscholar.org |

| Pd(dppf)Cl₂ | dppf | Bromothiophenes, Cyclopropylboronic Acid | Effective for specific couplings, though sometimes lower yielding. | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | 2-Bromo-5-(bromomethyl)thiophene, Aryl Boronic Acids | Well-established catalyst for C-C bond formation. | nih.gov |

| Pd(dtbpf)Cl₂ | dtbpf | Bromoanilines, Thienylboronic Acids | Highly effective in aqueous micellar systems, rapid reactions at room temp. | mdpi.com |

Green Chemistry Principles in the Derivatization of Morpholinothiophene Cores

Modern synthetic chemistry increasingly emphasizes sustainability, and the synthesis of thiophene derivatives is no exception. rsc.orgnih.gov Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of morpholinothiophene cores, this can involve several approaches:

Aqueous Catalysis : Performing transition metal-catalyzed reactions, like the Suzuki coupling, in water or aqueous solvent mixtures can significantly reduce the reliance on volatile organic solvents. acs.orgacs.org The use of surfactants like Kolliphor EL can create nanoreactors in water, enabling high-yield reactions at room temperature without the need for an inert atmosphere. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) : Applying microwave irradiation can dramatically reduce reaction times, often from hours to minutes, as demonstrated in Gewald reactions for aminothiophene synthesis.

Use of Safer Reagents : Traditional thiophene syntheses often use hazardous reagents. Greener alternatives include using elemental sulfur or sodium hydrosulfide instead of more toxic sulfurizing agents and employing non-toxic inorganic reagents for transformations like halogenations. rsc.orgacs.orgnih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as metal-catalyzed heterocyclization of functionalized alkynes, is a core green chemistry principle. mdpi.com

Design and Synthesis of Stereochemically Defined Analogs

Introducing stereochemistry into thiophene-based molecules is crucial for applications in medicinal chemistry, as the biological activity of a drug is often dependent on its specific 3D structure. iaea.orgresearchgate.net The synthesis of stereochemically defined analogs of 5-Morpholinothiophene-2-carboxylic acid can be approached in several ways.

One method involves using a chiral auxiliary , a stereogenic group temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, a chiral amine could be used to form an amide with the carboxylic acid moiety, directing subsequent reactions before being cleaved. Another approach is asymmetric catalysis , where a chiral catalyst guides the formation of a specific enantiomer. Vanadium complexes with chiral Schiff base ligands, for instance, have been used for the asymmetric oxidation of sulfides to chiral sulfoxides, a principle that could be adapted to reactions on the thiophene scaffold. iaea.orgresearchgate.net Furthermore, chiral polymers based on thiophenes functionalized with pendants containing a stereogenic sulfur atom have been synthesized, demonstrating the feasibility of creating complex chiral thiophene structures. rsc.org

Functional Group Transformations and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the thiophene ring is a versatile handle for further derivatization, allowing for the creation of a library of analogs with diverse properties. beilstein-journals.orgwikipedia.org Standard organic transformations can be applied to convert the carboxylic acid into a wide range of other functional groups.

A primary transformation is amide synthesis . The carboxylic acid can be readily converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then reacts with a primary or secondary amine to form the corresponding amide. fishersci.co.ukrsc.org This method is robust and can be performed in a one-pot procedure, even with sterically hindered amines. rsc.org Alternatively, peptide coupling reagents, originally developed for protein synthesis, provide a vast toolkit for forming amide bonds under mild conditions. fishersci.co.uk This allows for the coupling of the thiophene core with various amines, including amino acids or other complex fragments, to explore structure-activity relationships. researchgate.netnih.gov

| Starting Group | Reagent(s) | Resulting Functional Group | Significance | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂, then R₂NH | Amide (-CONR₂) | Creates stable, neutral derivatives; common in drug molecules. | fishersci.co.ukrsc.org |

| Carboxylic Acid (-COOH) | Peptide Coupling Reagents, R₂NH | Amide (-CONR₂) | Mild conditions, high functional group tolerance. | fishersci.co.uk |

| Carboxylic Acid (-COOH) | ROH, Acid Catalyst | Ester (-COOR) | Modifies polarity and solubility; can act as a prodrug. | semanticscholar.org |

| Carboxylic Acid (-COOH) | Reduction (e.g., LiAlH₄) | Alcohol (-CH₂OH) | Removes acidic proton, provides site for further functionalization. | researchgate.net |

Scalable Synthetic Routes for Industrial and Preparative Applications

Transitioning a synthetic route from a laboratory setting to an industrial scale requires careful consideration of cost, safety, efficiency, and robustness. wikipedia.org For 5-Morpholinothiophene-2-carboxylic acid and its derivatives, developing a scalable process involves optimizing several key factors.

Computational and Theoretical Characterization of 5 Morpholinothiophene 2 Carboxylic Acid Derivatives

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.gov For derivatives of 5-morpholinothiophene-2-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to determine the most stable three-dimensional conformations and to understand the distribution of electrons within the molecule. nih.govresearchgate.netmdpi.com

These studies focus on optimizing the molecular geometry to find the lowest energy structure. mdpi.com Analysis of thiophene-2-carboxylic acid derivatives has shown that different conformations can exist due to rotation around the single bonds connecting the carboxylic acid group and the thiophene (B33073) ring. researchgate.netmdpi.com One notable finding for thiophene-2-carboxylic acid is the potential for a conformer stabilized by an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom. researchgate.net This interaction can significantly polarize the acid group, influencing its reactivity. researchgate.net DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

| Parameter | Description | Significance in Analysis |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths, and bond and dihedral angles. Essential for all further computational analysis. |

| Conformational Analysis | Study of different spatial arrangements (conformers) due to bond rotation. | Identifies the most stable conformers and the energy barriers between them, which affects reactivity and receptor binding. researchgate.netmdpi.com |

| Vibrational Frequencies | Calculation of theoretical infrared (IR) and Raman spectra. | Allows for comparison with experimental spectra to confirm the synthesized structure and validate the computational method. nih.govresearchgate.net |

| Electronic Properties | Calculation of dipole moment, polarizability, and charge distributions. | Helps in understanding the molecule's polarity, solubility, and how it will interact with its environment. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally indicates higher reactivity. researchgate.netnih.gov For thiophene derivatives, DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.netresearchgate.net Studies on thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring can modulate the HOMO-LUMO gap. tandfonline.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov For thiophene carboxylic acids, MEP analysis reveals that the most negative potential is typically located around the carbonyl oxygen atom of the carboxylic acid group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.netmdpi.com Conversely, the acidic hydrogen shows a region of high positive potential. researchgate.net

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Significance |

|---|---|---|---|---|

| Thiophene-2-Carboxylic Acid Derivative | -6.5 to -7.5 | -1.5 to -2.5 | ~4.0 to 5.0 | A relatively large gap suggests high kinetic stability. Reactivity is influenced by specific conformers and substituent effects. researchgate.netnih.gov |

| Substituted Thiophene-2-Carboxamides | Variable | Variable | 3.0 to 3.5 | The HOMO-LUMO gap can be tuned by substituents, with amino derivatives showing a larger gap (more stable) and methyl derivatives showing a smaller gap (more reactive). tandfonline.com |

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated using DFT to provide a more nuanced prediction of chemical reactivity. researchgate.netresearchgate.net These descriptors quantify various electronic properties of a molecule. Fukui functions, for instance, are used to identify the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. nih.gov

These parameters are derived from the conceptual DFT framework and help in creating quantitative relationships between structure and reactivity. researchgate.netresearchgate.net

| Descriptor | Formula (using Ionization Potential I and Electron Affinity A) | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a softer molecule is more reactive. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a good electrophile has a high ω value. researchgate.net |

| Fukui Function | Varies (based on electron density changes) | Identifies the specific atoms within a molecule that are most susceptible to attack by nucleophiles or electrophiles. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com For derivatives of 5-morpholinothiophene-2-carboxylic acid, MD simulations are invaluable for two primary purposes: analyzing the inherent flexibility of the molecule and simulating its interaction with a biological target, such as a protein receptor. nih.govmdpi.com

The morpholine (B109124) ring can adopt various conformations (e.g., chair, boat), and the linker to the thiophene ring allows for considerable rotational freedom. MD simulations can explore these conformational landscapes, revealing the most populated and energetically favorable shapes the molecule adopts in solution. mdpi.com

When a potential protein target is known, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.govmdpi.com A simulation is run for a duration, typically nanoseconds, to observe the dynamic behavior of the ligand in the binding pocket. researchgate.netmdpi.com Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues or ligand atoms. It helps identify flexible regions of the protein and stable parts of the ligand's interaction. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein residues throughout the simulation, identifying key interactions that stabilize the complex. nih.gov

These simulations provide a detailed, dynamic picture of the binding event, which is crucial for rational drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of 5-morpholinothiophene-2-carboxylic acid derivatives, a QSAR model can be developed to predict their potency against a specific biological target.

The development of a QSAR model follows several key steps:

Data Set Selection: A group of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for building the model and a test set for validating it.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (from DFT), and structural keys.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Validation and Interpretation: The model's predictive power is assessed using the test set. A validated model can then be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for activity.

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Data Preparation | Collect a dataset of molecules with known activities. Divide into training and test sets. | Literature data, internal databases. Random or rational splitting methods. |

| 2. Descriptor Calculation | Compute numerical representations of molecular structure and properties. | DFT software (for quantum descriptors), various QSAR software (for 2D/3D descriptors). |

| 3. Feature Selection | Select the most relevant descriptors that correlate with activity to avoid overfitting. | Genetic algorithms, stepwise regression. |

| 4. Model Generation | Create a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Neural Networks. |

| 5. Model Validation | Assess the statistical significance and predictive ability of the model. | Internal validation (cross-validation, Q²), external validation (prediction on test set, R²pred). |

Chemoinformatics Approaches for Virtual Library Design and Screening

Chemoinformatics combines chemistry, computer science, and information science to address chemical problems. A key application in drug discovery is the design and screening of virtual libraries. For the 5-morpholinothiophene-2-carboxylic acid scaffold, chemoinformatics tools can be used to generate a vast virtual library of derivatives by systematically attaching different chemical groups (building blocks) at various positions on the core structure.

This process, known as combinatorial library enumeration, can create libraries containing millions or even billions of virtual compounds. These ultra-large libraries represent a massive chemical space that would be impossible to synthesize and test experimentally.

Once the virtual library is created, it can be subjected to virtual screening to identify promising candidates. This typically involves:

Filtering: Compounds are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and removal of toxicophores to enrich the library with promising candidates.

Molecular Docking: The filtered compounds are then docked into the binding site of a target protein. Docking algorithms predict the preferred binding pose and estimate the binding affinity (docking score) for each compound.

Hit Selection: Compounds with the best docking scores and favorable interactions with key residues in the binding site are selected as "hits" for chemical synthesis and subsequent experimental testing.

This approach significantly accelerates the hit-to-lead discovery process by focusing experimental resources on a small number of compounds with a higher probability of success.

Solid-State Structural Analysis and Polymorphism Studies (e.g., X-ray Diffraction, DFT Comparison)

Solid-state structural analysis provides definitive information about the arrangement of molecules in a crystal lattice. The primary technique for this is single-crystal X-ray diffraction (XRD), which determines the precise three-dimensional coordinates of every atom in the crystal. tandfonline.com

A crucial aspect of modern structural chemistry is the comparison of experimental XRD data with geometries optimized by DFT calculations. nih.gov Good agreement between the experimental and calculated bond lengths and angles validates the chosen DFT method, confirming its accuracy for predicting the properties of related, un-crystallized molecules. nih.govnih.gov

Furthermore, many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties, including solubility and stability, which are critical for pharmaceutical development. The discovery and characterization of polymorphs involve techniques like XRD and spectroscopy, often complemented by DFT calculations to understand the energetic differences between the crystal forms.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (variant of P2₁/c) |

| a (Å) | 18.2813 (18) |

| b (Å) | 5.9833 (6) |

| c (Å) | 7.3446 (8) |

| β (°) | 99.081 (1) |

| Volume (ų) | 793.30 (14) |

| Key Interaction | Forms centrosymmetric dimers via O—H⋯O hydrogen bonds. |

Studies on Non-Covalent Interactions and Intermolecular Forces

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of non-covalent forces. In the case of 5-morpholinothiophene-2-carboxylic acid and its derivatives, these interactions are crucial for understanding their chemical behavior, crystal packing, and potential applications. Computational and theoretical studies provide deep insights into the nature and strength of these forces, which primarily include hydrogen bonding, π-interactions, and other weaker van der Waals forces.

Detailed research into thiophene-carboxylic acid derivatives reveals the significant role of hydrogen bonds in forming stable dimeric structures. For instance, studies on the closely related 5-(methoxycarbonyl)thiophene-2-carboxylic acid have shown that molecules in the crystal lattice are connected by classical intermolecular O—H···O hydrogen bonds, resulting in the formation of centrosymmetric dimers. This dimerization is a common motif for carboxylic acids.

Further computational investigations on the interactions between thiophene and carboxylic acids, such as formic acid, have provided a quantitative understanding of the forces at play. nih.govacs.org These studies, utilizing density functional theory (DFT) and symmetry-adapted perturbation theory (SAPT), have identified the key non-covalent interactions that stabilize such complexes. nih.govacs.org

For the thiophene-formic acid complex, two primary interactions are responsible for its stability: an O-H···π hydrogen bond and a C-H···O hydrogen bond. nih.govacs.org The O-H···π interaction involves the hydroxyl group of the carboxylic acid and the π-electron system of the thiophene ring. The SAPT analysis indicates that electrostatic interactions are the dominant stabilizing force, although dispersion forces also contribute significantly. nih.govacs.org

The following table summarizes the calculated interaction energies for the thiophene-formic acid complex, providing a model for the types of forces present in 5-morpholinothiophene-2-carboxylic acid derivatives.

Table 1: Interaction Energies for the Thiophene-Formic Acid Complex

| Interaction Type | E(2) (kJ mol–1) |

|---|---|

| O–H···π | 20.5 |

| C–H···O | 4.3 |

Data sourced from theoretical calculations on the thiophene-formic acid complex. acs.org

Natural Bond Orbital (NBO) analysis further corroborates these findings, quantifying the stabilization energy associated with these interactions. acs.org For the thiophene-formic acid complex, the O–H···π hydrogen bond is the most significant contributor to the stability of the complex. acs.org

The interplay of these various non-covalent forces—strong O-H···O hydrogen bonds leading to dimerization, O-H···π interactions with the thiophene ring, and potential contributions from the morpholine moiety—dictates the three-dimensional structure and properties of 5-morpholinothiophene-2-carboxylic acid and its derivatives. Understanding these interactions is fundamental for crystal engineering and the rational design of new materials with desired properties. rsc.org

Structure Activity Relationship Sar Elucidation of 5 Morpholinothiophene 2 Carboxylic Acid Analogs

Identification of Key Pharmacophoric Elements for Biological Efficacy

The fundamental structure of 5-morpholinothiophene-2-carboxylic acid comprises three key pharmacophoric elements that are crucial for its biological activity: the thiophene (B33073) ring, the carboxylic acid group, and the morpholine (B109124) moiety. A pharmacophore model represents the essential spatial arrangement of these features necessary for molecular interactions with a biological target. nih.gov

The carboxylic acid group at the 2-position of the thiophene ring is a critical hydrogen-bonding moiety. It can act as both a hydrogen bond donor and acceptor, forming strong interactions with polar amino acid residues such as arginine, lysine, or histidine in a receptor or enzyme active site. This group's acidity and negative charge at physiological pH are often vital for anchoring the ligand within the binding pocket.

Systematic Variation of Substituents on Thiophene and Morpholine Rings

Systematic modifications of the substituents on both the thiophene and morpholine rings of 5-morpholinothiophene-2-carboxylic acid analogs have been explored to probe the SAR and optimize biological activity.

Substituent Effects on the Thiophene Ring:

Variations on the thiophene ring can significantly impact the electronic and steric properties of the molecule, leading to changes in binding affinity and efficacy. For instance, in a series of morpholine-thiophene hybrid thiosemicarbazones, the introduction of a methyl group at the 4-position of the thiophene ring resulted in potent urease inhibition. Shifting the methyl group to the 5-position led to a slight decrease in inhibitory potential. The introduction of a chloro group at the 3-position also demonstrated significant inhibition. biorxiv.org These findings suggest that the position and nature of substituents on the thiophene ring are critical for activity.

Interactive Data Table: Effect of Thiophene Ring Substituents on Urease Inhibition for a Series of Morpholine-Thiophene Hybrid Thiosemicarbazones

| Compound ID | Thiophene Ring Substituent | Position of Substituent | IC₅₀ (µM) |

| 5c | Methyl | 4 | Potent |

| 5d | Methyl | 5 | Less Potent than 5c |

| 5e | Chloro | 3 | 4.81 ± 1.5 |

| 5f | Bromo | - | 5.77 ± 0.7 |

Note: This data is derived from a study on morpholine-thiophene hybrid thiosemicarbazones and is presented here to illustrate the principles of substituent variation on the thiophene ring. biorxiv.org

Substituent Effects on the Morpholine Ring:

While specific data on the systematic variation of the morpholine ring in 5-morpholinothiophene-2-carboxylic acid is limited, general principles of SAR for morpholine-containing compounds can be applied. The introduction of substituents on the morpholine ring can alter its pKa, lipophilicity, and steric profile. For example, substitution on the nitrogen atom can introduce new interaction points or block unfavorable interactions within the binding site. The choice of substituent, from small alkyl groups to larger aromatic moieties, can fine-tune the compound's properties for enhanced activity and selectivity. e3s-conferences.org

Bioisosteric Replacement Strategies and Their Mechanistic Implications

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar steric and electronic characteristics.

Bioisosteres for the Thiophene Ring:

The thiophene ring can be replaced by other aromatic or heteroaromatic rings to explore different spatial and electronic interactions. For example, replacing a benzene (B151609) ring with a thiophene ring is a common bioisosteric shift that has been shown to be well-tolerated in some receptor systems. In a study on GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of a benzene ring with a thiophene ring was successful, indicating that the thiophene ring could effectively mimic the interactions of the original phenyl group. nih.gov Phenyl, pyridyl, or other five- or six-membered heterocyclic rings could be considered as potential bioisosteres for the thiophene ring in 5-morpholinothiophene-2-carboxylic acid analogs.

Bioisosteres for the Morpholine Ring:

The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to improve metabolic stability. cambridgemedchemconsulting.com Conversely, the morpholine ring itself can be replaced by other heterocycles to modulate the compound's properties. For instance, thiomorpholine, where the oxygen atom is replaced by a sulfur atom, can be a suitable bioisostere. researchgate.net Other potential replacements include piperidine, N-acylpiperazines, or even spirocyclic systems to introduce greater three-dimensionality and potentially improve solubility and other drug-like properties. tcichemicals.com The choice of the bioisostere will depend on the specific interactions the morpholine ring makes in the binding site and the desired changes in physicochemical properties.

Conformational Flexibility and Its Influence on Ligand-Receptor Binding

The conformational flexibility of 5-morpholinothiophene-2-carboxylic acid analogs plays a significant role in their binding to a receptor. The molecule has several rotatable bonds, including the bond connecting the morpholine ring to the thiophene ring and the bond between the thiophene ring and the carboxylic acid.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is crucial for high-affinity binding. A high degree of conformational flexibility can be entropically unfavorable upon binding, as the molecule loses rotational and translational freedom. biorxiv.org However, some flexibility can be advantageous, allowing the ligand to adapt its conformation to fit the receptor, a concept known as "induced fit." nih.gov

Studies on other flexible molecules have shown that constraining the conformation through strategies like macrocyclization or the introduction of rigid linkers can lead to a significant increase in binding affinity by pre-organizing the molecule in its bioactive conformation. nih.gov Therefore, exploring conformationally constrained analogs of 5-morpholinothiophene-2-carboxylic acid could be a valuable strategy to enhance potency.

SAR Investigations Directed Towards Specific Molecular Targets (e.g., Enzymes, Receptors)

The SAR of 5-morpholinothiophene-2-carboxylic acid analogs is highly dependent on the specific molecular target being investigated.

Urease Inhibition:

HCV NS5B Polymerase Inhibition:

Thiophene-2-carboxylic acid derivatives have also been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov In these studies, SAR focused on the substituents at the 3- and 5-positions of the thiophene ring. The presence of an arylsulfonylamino group at the 3-position and a phenyl group at the 5-position yielded potent inhibitors of both the enzyme and viral replication. This demonstrates how the core thiophene-2-carboxylic acid scaffold can be adapted to target different enzymes by modifying the substituents at key positions.

Pre Clinical Biological Evaluation and Mechanistic Studies of 5 Morpholinothiophene 2 Carboxylic Acid Derivatives

Target Identification and Validation through Biochemical and Cell-Based Assays

The identification of molecular targets for derivatives of 5-morpholinothiophene-2-carboxylic acid has been a key step in understanding their therapeutic potential. For a series of morpholino-thiophenes (MOTs), phenotypic screening against Mycobacterium tuberculosis (Mtb) strain H37Rv revealed their potent anti-tubercular activity. Subsequent mode-of-action studies pointed to QcrB, a subunit of the menaquinol (B15198786) cytochrome c oxidoreductase, as the likely molecular target. nih.gov This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is crucial for oxygen-dependent respiration in the bacterium. nih.gov

While not direct derivatives of 5-morpholinothiophene-2-carboxylic acid, other related heterocyclic carboxylic acids have been investigated, revealing different targets. For instance, in silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase as a potential high-affinity target for anti-leishmanial activity. nih.gov In the realm of oncology, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer. nih.govfrontiersin.org Furthermore, some 5-bromoindole-2-carboxylic acid derivatives have been found to function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov These findings highlight the diverse targeting capabilities of heterocyclic carboxylic acid scaffolds.

Molecular Mechanism of Action Elucidation

The molecular mechanism of action for these derivatives is intrinsically linked to their identified targets. For the anti-tubercular morpholino-thiophenes, the proposed mechanism is the inhibition of QcrB, which disrupts the electron transport chain and thereby impairs cellular respiration in M. tuberculosis. nih.gov

In the context of cancer, the mechanisms are more varied. For the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6, enzyme inhibition assays revealed a selective inhibition of SIRT3 with an IC50 value of 7.2 µM, compared to SIRT1 (32.6 µM) and SIRT2 (33.5 µM). nih.govfrontiersin.org This selectivity is crucial for minimizing off-target effects. Molecular docking studies further supported a specific binding pattern of this compound within the active site of SIRT3. nih.govfrontiersin.org

For other thiophene (B33073) derivatives, different mechanisms have been proposed. Some have been shown to possess spasmolytic activity, which is thought to be mediated through the blockage of calcium channels. researchgate.net Another avenue of anti-cancer activity is through the inhibition of EGFR tyrosine kinase, as demonstrated by certain 5-bromoindole-2-carboxylic acid derivatives. nih.govnih.gov

Cellular Pathway Perturbation Analysis

The interaction of 5-morpholinothiophene-2-carboxylic acid derivatives with their molecular targets leads to significant perturbations in cellular pathways, often culminating in cell death or cell cycle arrest.

In cancer cell lines, various thiophene derivatives have been shown to induce apoptosis and modulate the cell cycle. For example, 2-aminothiophene-3-carboxylic acid ester derivatives have been reported to induce apoptosis in prostate cancer cells. nih.gov These compounds also caused an accumulation of cells in the G1 phase of the cell cycle. nih.gov Similarly, a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, was found to induce S-phase cell cycle arrest in MIA PaCa-2 pancreatic cancer cells and downregulate autophagy genes. nih.gov

Furthermore, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative that inhibits SIRT3 was found to induce a G0/G1 phase cell cycle arrest and promote cell differentiation in MLLr leukemic cell lines, rather than directly inducing apoptosis. nih.govfrontiersin.org In another study, a 5-bromoindole-2-carboxylic acid derivative that inhibits EGFR tyrosine kinase was also shown to lead to cell cycle arrest and the activation of apoptosis. nih.govnih.gov

In Vitro Efficacy in Disease-Relevant Cellular Models

The in vitro efficacy of 5-morpholinothiophene-2-carboxylic acid derivatives and related compounds has been demonstrated across a range of disease models, including cancer and infectious diseases.

Antiproliferative Activity in Cancer Cell Lines

Various thiophene-based compounds have shown potent antiproliferative activity against a panel of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC50) for several derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | 0.87 | nih.govfrontiersin.org |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM-13 (Leukemia) | 0.98 | nih.govfrontiersin.org |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SEM (Leukemia) | 1.79 | nih.govfrontiersin.org |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MV4-11 (Leukemia) | 1.90 | nih.govfrontiersin.org |

| 2-aminothiophene-3-carboxylic acid ester derivative (Compound 2) | MCF-7 (Breast Cancer) | 0.013 | mdpi.com |

| 2-aminothiophene-3-carboxylic acid ester derivative (Compound 3) | MCF-7 (Breast Cancer) | 0.023 | mdpi.com |

| Thienopyrimidine derivative (Compound 3) | MCF-7 (Breast Cancer) | 0.045 | researchgate.net |

| Thienopyrimidine derivative (Compound 4) | MCF-7 (Breast Cancer) | 0.11 | researchgate.net |

Antimicrobial Spectrum

In the realm of infectious diseases, morpholino-thiophene derivatives have demonstrated significant activity against Mycobacterium tuberculosis. The initial hit from a phenotypic screen had a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 µM. nih.gov Other thiophene derivatives have also been evaluated for their antimicrobial properties against a broader spectrum of microbes.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Morpholino-thiophene (initial hit) | Mycobacterium tuberculosis H37Rv | 0.72 ± 0.30 µM | nih.gov |

| 2-thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | mdpi.com |

| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | mdpi.com |

| 2-thiophene carboxylic acid thioureides | Candida albicans | 31.25 - 62.5 | mdpi.com |

| 2-thiophene carboxylic acid thioureides | Aspergillus niger | 31.25 - 62.5 | mdpi.com |

In Vivo Efficacy and Pharmacodynamic Profiling in Animal Models

Promising in vitro activity has led to the evaluation of these compounds in animal models. Optimized lead compounds from the morpholino-thiophene series have demonstrated in vivo efficacy in an acute murine model of tuberculosis infection. nih.govacs.org These studies are critical for establishing the therapeutic potential of these compounds in a physiological setting. The pharmacodynamic profile of these leads is being further investigated to optimize their therapeutic index.

Antioxidation and Free Radical Scavenging Properties

The antioxidant properties of various thiophene derivatives have been a subject of interest. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com The antioxidant activity of phenolic acids is influenced by the nature of their carboxylic acid groups. mdpi.com Studies on selenophene (B38918) and thiophene derivatives have shown that they possess antiperoxyradical activity, as demonstrated by electrochemical methods. mdpi.com The introduction of an aminocarbonitrile group to the thiophene ring has been shown to result in high values of antiperoxyradical capacity. mdpi.com While specific data for 5-morpholinothiophene-2-carboxylic acid is not extensively available, the general antioxidant potential of the thiophene scaffold suggests that this is a promising area for further investigation.

Advanced Applications of 5 Morpholinothiophene 2 Carboxylic Acid in Materials Science and Applied Chemistry

Development of Functional Polymeric Materials Incorporating the Thiophene-Morpholine Scaffold

The incorporation of thiophene (B33073) units into polymer backbones is a well-established strategy for creating intrinsically conductive and electroactive materials. nih.gov The thiophene-morpholine scaffold, derived from 5-morpholinothiophene-2-carboxylic acid, offers a pathway to new functional polymers. The carboxylic acid group provides a reactive site for polymerization, enabling its integration into polyesters, polyamides, or polyanhydrides.

The synthesis of thiophene-bearing monomers, such as thiophene-substituted 2-oxazolines, has been shown to yield thermally stable polymers with tunable glass transition temperatures after cationic ring-opening polymerization. nih.gov This approach allows for the covalent integration of thiophene moieties, which can serve as precursors to conductive polymer systems. nih.gov The presence of the morpholine (B109124) group in the 5-morpholinothiophene-2-carboxylic acid monomer can further enhance the properties of the resulting polymers. The morpholine ring is known to improve solubility and can introduce specific interactions, potentially leading to materials with unique self-assembly characteristics or enhanced biocompatibility. researchgate.netnih.gov

Research into functional polyesters has demonstrated that incorporating carboxylic acid side-groups can create pH-responsive materials. nih.gov By analogy, polymers derived from 5-morpholinothiophene-2-carboxylic acid could exhibit stimuli-responsive behavior, where changes in pH would alter the polymer's conformation or solubility, making them suitable for "smart" material applications.

Table 1: Potential Polymerization Strategies for 5-Morpholinothiophene-2-carboxylic Acid

| Polymerization Method | Resulting Polymer Type | Potential Properties and Applications |

| Condensation Polymerization | Polyesters, Polyamides | Enhanced thermal stability, processability, potential for biodegradable materials. |

| Ring-Opening Polymerization (of derived monomers) | Poly(2-oxazoline)s, etc. | Precursors for conductive polymers, tunable thermal properties, stimuli-responsive biomaterials. nih.gov |

| Click Chemistry | Functionalized Polymers | pH-responsive materials, tailored surface properties for tissue engineering. nih.gov |

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid functionality of 5-morpholinothiophene-2-carboxylic acid makes it a prime candidate for use as an organic linker in MOF synthesis. Thiophene-2,5-dicarboxylic acid is a known building block for creating robust MOFs with interesting properties. google.comrsc.org For instance, a MOF composed of Strontium (Sr²⁺) and thiophene-2,5-dicarboxylic acid exhibits a rhombus channel structure and dielectric bistability. rsc.org

The addition of the morpholine group to the thiophene-dicarboxylic acid scaffold introduces several new possibilities. The nitrogen atom in the morpholine ring can act as an additional coordination site, potentially leading to MOFs with higher dimensionality or novel network topologies. Furthermore, the polarizable sulfur atoms of the thiophene ring in such linkers have been shown to enhance host-guest interactions within MOFs, which can improve gas adsorption capacity and selectivity. mdpi.com The synthesis of a nickel-based MOF using thiophene-2,5-dicarboxylic acid and o-phenanthroline has been reported to yield a material with strong fluorescence properties, suggesting its use as a fluorescent probe in analytical applications. google.com The incorporation of a morpholine-functionalized linker could further modulate these luminescent properties.

Table 2: Examples of MOFs from Thiophene-based Linkers

| Metal Ion | Thiophene-based Linker | Resulting MOF Properties | Potential Application | Reference |

| Ni²⁺ | Thiophene-2,5-dicarboxylic acid, o-phenanthroline | Strong fluorescence | Fluorescent sensor | google.com |

| Sr²⁺ | Thiophene-2,5-dicarboxylic acid | Rhombus channels, dielectric bistability | Electronic components | rsc.org |

| Y³⁺, La³⁺, Tb³⁺, Lu³⁺ | Thieno[3,2-b]thiophene-2,5-dicarboxylate | 3D porous networks, luminescence | Gas storage, catalysis | mdpi.com |

Supramolecular Assembly and Self-Organizing Systems

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create ordered structures from molecular building blocks. nih.gov Thiophene derivatives are known to self-organize into well-defined nanostructures, and their assembly behavior is highly dependent on their molecular structure. researchgate.net The 5-morpholinothiophene-2-carboxylic acid molecule contains all the necessary components for directed self-assembly.

The carboxylic acid group can form strong, directional hydrogen bonds, leading to the formation of dimers or extended chains. nih.gov The flat, aromatic thiophene ring can participate in π-π stacking interactions, which would further stabilize the assembled structures. The morpholine substituent can influence the packing arrangement through steric effects and potential weak hydrogen bonding, offering a way to tune the final morphology of the self-assembled system. By controlling factors like solvent and temperature, it is conceivable to guide the assembly of 5-morpholinothiophene-2-carboxylic acid into specific architectures like nanofibers, sheets, or vesicles. researchgate.net Such self-organizing systems are of great interest for applications in molecular electronics and the bottom-up fabrication of nanomaterials. researchgate.net

Design and Fabrication of Chemosensors and Biosensors

The development of sensors for detecting specific chemical or biological analytes is a major field of applied chemistry. The thiophene-morpholine scaffold is a promising platform for creating such sensors. The combination of a conjugated thiophene system with a receptor unit can lead to changes in optical or electronic properties upon binding of a target analyte.

Morpholine-thiophene hybrid compounds have been explored for their biological activity, such as the inhibition of the urease enzyme. frontiersin.orgnih.gov This demonstrates that the scaffold can interact specifically with biological targets. By modifying the scaffold to produce a measurable signal upon such an interaction, a biosensor could be developed. For instance, coupling the binding event to a change in the fluorescence of the thiophene ring is a common strategy in sensor design.

The carboxylic acid group of 5-morpholinothiophene-2-carboxylic acid provides a convenient handle for attaching the molecule to a transducer surface (e.g., an electrode or an optical fiber) or for linking it to other molecules, such as specific recognition elements (e.g., antibodies or nucleic acids). While specific biosensors based on this exact molecule are not yet reported, the engineering of regulatory proteins to respond to specific phenolic compounds demonstrates the feasibility of creating highly specific, cell-based biosensors. nih.gov

Exploration of Opto-electronic and Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov The NLO response of a molecule is governed by its ability to be polarized by an external electric field. Molecules with a "push-pull" electronic structure, featuring an electron-donating group connected to an electron-accepting group through a π-conjugated system, often exhibit large NLO effects. nih.gov

The 5-morpholinothiophene-2-carboxylic acid molecule fits this design principle. The morpholine group acts as an electron donor, while the carboxylic acid group can act as an electron acceptor. These are connected by the electron-rich, polarizable thiophene ring which serves as the π-spacer. Theoretical studies on similar donor-π-acceptor systems based on thiophene have shown that they can possess significant NLO properties. nih.govnih.gov

Density Functional Theory (DFT) calculations on related thiophene derivatives have shown that modifying the donor and acceptor groups can tune the NLO response. nih.gov For instance, in a series of non-fullerene acceptor compounds, strategic modifications led to high values of first hyperpolarizability (β), a key measure of second-order NLO activity. nih.gov It is anticipated that 5-morpholinothiophene-2-carboxylic acid and its derivatives would also exhibit interesting NLO properties, making them candidates for further experimental and theoretical investigation for use in advanced optical materials. researchgate.net

Table 3: Calculated Nonlinear Optical Properties of a Representative Thiophene-based Derivative (MSTD7)

| Property | Symbol | Value | Unit |

| Linear Polarizability | ⟨α⟩ | 3.485 × 10⁻²² | esu |

| First Hyperpolarizability | β_total | 13.44 × 10⁻²⁷ | esu |

| Second-order Hyperpolarizability | ⟨γ⟩ | 3.66 × 10⁻³¹ | esu |

| Data from a theoretical study on a complex thiophene-based derivative, indicating the potential for NLO properties in this class of compounds. nih.gov |

Future Directions and Emerging Research Avenues for 5 Morpholinothiophene 2 Carboxylic Acid Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of 5-morpholinothiophene-2-carboxylic acid. These computational tools can process vast datasets to identify complex patterns and predict molecular properties, thereby accelerating the drug discovery pipeline. nih.gov AI/ML methods are applicable at nearly every stage of computer-aided drug design, from initial hit identification to lead optimization and even prediction of clinical trial outcomes. nih.gov

For the 5-morpholinothiophene-2-carboxylic acid scaffold, AI/ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, unsynthesized analogs. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. Generative models can design entirely new molecules based on the core structure, exploring a much wider chemical space than is possible through traditional methods alone. Furthermore, ML models can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and eliminate candidates with unfavorable pharmacokinetic profiles early in the discovery process.

Table 1: Applications of AI/ML in the Development of 5-Morpholinothiophene-2-carboxylic Acid Derivatives

| AI/ML Application | Objective | Potential Impact on the Project |

|---|---|---|

| Predictive SAR Modeling | Forecast the biological activity of new analogs based on their chemical structure. | Prioritizes the synthesis of the most promising compounds, saving time and resources. |

| De Novo Drug Design | Generate novel molecular structures around the core scaffold with desired properties. | Expands the exploration of chemical space to identify highly potent and novel candidates. |

| ADMET Property Prediction | Estimate pharmacokinetic and toxicity profiles of virtual compounds. | Reduces late-stage attrition by flagging problematic compounds early in development. |

| Virtual Screening | Screen large virtual libraries of compounds for potential activity against a specific target. | Identifies new hits and potential lead compounds with high efficiency. nih.gov |

Discovery of Novel Therapeutic Indications and Underexplored Biological Targets

While the full therapeutic potential of 5-morpholinothiophene-2-carboxylic acid is still being uncovered, recent research has identified a significant and promising new application: the treatment of tuberculosis. A study focused on morpholino thiophenes revealed their potent activity against Mycobacterium tuberculosis. acs.org

In this research, derivatives of the morpholino thiophene (B33073) scaffold were identified as potent inhibitors of whole-cell M. tuberculosis growth. acs.org Subsequent mode-of-action studies indicated that these compounds target QcrB, a critical subunit of the menaquinol (B15198786) cytochrome c oxidoreductase complex. acs.org This complex is essential for the bacterium's oxygen-dependent respiration, making QcrB an attractive target for new anti-tubercular agents. The discovery is particularly noteworthy as other QcrB inhibitors, such as imidazo[1,2-a]pyridine-3-carboxamides, are currently in clinical development, validating this target's importance. acs.org The research described optimized lead compounds with not only potent activity but also demonstrated efficacy in a mouse model of infection, underscoring the scaffold's therapeutic promise. acs.org

Table 2: Biological Target and Activity of Morpholino Thiophene Derivatives

| Compound Class | Identified Target | Organism | Mechanism of Action | Significance |

|---|---|---|---|---|

| Morpholino Thiophenes | QcrB (a subunit of the bc1 complex) | Mycobacterium tuberculosis | Inhibition of the cytochrome c oxidase complex, disrupting cellular respiration. acs.org | Provides a novel mechanism for combating tuberculosis, with potential for overcoming existing drug resistance. |

Advancements in Sustainable and Efficient Synthesis for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of efficient, cost-effective, and environmentally sustainable synthetic routes. For derivatives of thiophene-2-carboxylic acid, several synthetic strategies have been developed that could be adapted and optimized for 5-morpholinothiophene-2-carboxylic acid.

Key approaches often involve the functionalization of a pre-existing thiophene ring. For instance, routes have been developed starting from 2-chlorothiophene (B1346680) or 3-methylthiophene. beilstein-journals.orgchemicalbook.com Common methods to introduce the carboxylic acid group include Grignard reactions, where a thienylmagnesium halide is reacted with carbon dioxide, or lithiation followed by carbonation. beilstein-journals.org Another approach involves the oxidation of a precursor aldehyde, such as 2-chloro-5-thiophenecarboxaldehyde. chemicalbook.com

Future advancements will likely focus on "green chemistry" principles. This includes replacing hazardous reagents and solvents with safer alternatives, such as using toluene (B28343) as a substitute for benzene (B151609). upliftproject.eu Other goals include minimizing the number of synthetic steps, improving reaction yields, and utilizing catalytic methods over stoichiometric reagents to reduce waste. The development of a robust and scalable process is crucial for making these compounds available for extensive preclinical and clinical evaluation. beilstein-journals.org

Prodrug Design and Advanced Delivery Systems Focused on Chemical Modifications

Many promising drug candidates fail to reach the clinic due to poor pharmacokinetic properties, such as low solubility or limited membrane permeability. researchgate.net The prodrug approach is a well-established strategy to overcome these hurdles. researchgate.net Prodrugs are inactive derivatives that are converted into the active parent drug within the body through enzymatic or chemical reactions. researchgate.net

The carboxylic acid group of 5-morpholinothiophene-2-carboxylic acid is an ideal "handle" for prodrug design. researchgate.net It can be temporarily masked by converting it into an ester. This modification can increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The choice of the ester promoiety is critical and can be tailored to achieve specific goals. For example, creating an amino acid ester prodrug could target amino acid transporters, improving absorption. mdpi.com Alternatively, linking the compound to a polymer like polyethylene (B3416737) glycol (PEG) can dramatically increase water solubility. nih.gov The design of such prodrugs must ensure that they are stable in the gastrointestinal tract but are efficiently cleaved in the target tissue or systemic circulation to release the active drug. mdpi.com

Table 3: Potential Prodrug Strategies for 5-Morpholinothiophene-2-carboxylic Acid

| Prodrug Type (Promoieties) | Chemical Modification | Primary Goal | Example Rationale |

|---|---|---|---|

| Simple Alkyl Esters | Esterification of the carboxylic acid with a simple alcohol (e.g., ethanol). | Increase lipophilicity and cell permeability. | Masking the polar carboxylic acid can improve passive diffusion across membranes. nih.gov |

| Amino Acid Esters | Esterification with an amino acid (e.g., valine, glycine). mdpi.com | Target specific transporters (e.g., PEPT1) for enhanced absorption. mdpi.com | Utilizes active transport mechanisms to overcome poor permeability. |

| PEGylated Prodrugs | Covalent attachment of a polyethylene glycol (PEG) chain via a linker. | Increase aqueous solubility and circulation half-life. | PEGylation is a common strategy to improve the solubility of poorly soluble compounds. nih.gov |

| Mutual Prodrugs | Linking to another active drug. | Achieve synergistic effects or target the same pathway from multiple points. | The two drugs are released simultaneously at the site of action. |

Synergy with Existing Therapeutic Agents and Combination Strategies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. This approach can enhance therapeutic efficacy, reduce the required doses of individual drugs, and combat the development of drug resistance.

For 5-morpholinothiophene-2-carboxylic acid derivatives developed as anti-tubercular agents, combination therapy would be the standard of care. A key future direction would be to investigate its synergistic potential with existing first- and second-line anti-TB drugs. Studies would aim to determine if co-administration can lead to a more rapid bactericidal effect or be effective against multi-drug-resistant (MDR) strains of M. tuberculosis.

In other potential indications like cancer, a derivative could be combined with standard chemotherapeutic agents. Research has shown that some compounds can enhance the efficacy of drugs like 5-fluorouracil (B62378) by inhibiting drug efflux pumps, such as ABCG2, which are responsible for multidrug resistance. nih.gov A future research avenue could explore whether 5-morpholinothiophene-2-carboxylic acid or its analogs can modulate similar resistance mechanisms, thereby re-sensitizing resistant cancer cells to existing therapies. Such synergistic interactions would significantly broaden the therapeutic applicability of this chemical scaffold.

Q & A

Basic: What are the recommended synthetic routes for 5-Morpholinothiophene-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Answer:

Synthesis typically involves coupling morpholine derivatives with functionalized thiophene precursors. A common approach is nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) under catalytic conditions. For example, analogous compounds like 2-Morpholinopyrimidine-5-carboxylic acid are synthesized using bases (e.g., KCO) and palladium catalysts . Optimization includes:

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Stoichiometry : A 1.2–1.5 molar excess of the morpholine derivative minimizes unreacted thiophene starting material.

Post-synthesis, recrystallization (e.g., using ethanol/water mixtures) improves purity .

Advanced: How does the morpholino group influence the electronic properties and reactivity of the thiophene-carboxylic acid core?

Answer:

The morpholino group (a saturated six-membered ring with one oxygen and one nitrogen atom) acts as an electron-donating substituent via resonance, increasing electron density on the thiophene ring. This alters:

- Acidity : The carboxylic acid group (pKa ~2–3) becomes slightly less acidic compared to unsubstituted thiophene-2-carboxylic acid due to inductive effects .

- Reactivity : Enhanced nucleophilicity at the thiophene C5 position facilitates electrophilic substitutions (e.g., halogenation). Computational studies (DFT) predict reduced LUMO energy, favoring charge-transfer interactions in materials science applications .

Basic: What analytical techniques are most effective for characterizing the purity and structure of 5-Morpholinothiophene-2-carboxylic acid?

Answer:

- NMR Spectroscopy : H/C NMR confirms regiochemistry (e.g., morpholino substitution at C5) and detects impurities. Key signals: thiophene protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.5–3.8 ppm), and carboxylic acid protons (broad ~12 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/0.1% TFA in water (70:30 v/v) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H] (expected m/z for CHNOS: 212.0352).

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Answer:

Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:

- Variable-temperature NMR : Identifies conformational changes (e.g., ring puckering in morpholino groups).

- DFT Calculations : Gaussian09/B3LYP/6-311+G(d,p) optimizes geometry and predicts chemical shifts. Discrepancies >0.5 ppm suggest experimental artifacts (e.g., paramagnetic impurities) .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and validates coupling patterns.

Basic: What are the key safety considerations when handling 5-Morpholinothiophene-2-carboxylic acid?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use respiratory protection if ventilation is inadequate .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in a cool (<25°C), dry place away from strong oxidizers (e.g., HNO) due to risk of exothermic decomposition .

Advanced: How can the stability of 5-Morpholinothiophene-2-carboxylic acid under varying pH and temperature be systematically evaluated?

Answer:

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC over 24–72 hours. Acidic conditions (pH <3) may protonate the morpholino nitrogen, reducing stability .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For aqueous solutions, autoclave at 121°C for 1 hour to test hydrolytic resistance .

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products via LC-MS.

Basic: What are common impurities encountered during synthesis, and how can they be removed?

Answer:

- Unreacted Starting Materials : Detectable via TLC (Rf differences). Remove by column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Oxidation Byproducts : E.g., sulfoxides or sulfones. Reduce by conducting reactions under inert atmosphere (N/Ar) .

- Metal Catalysts : Chelating resins (e.g., Chelex 100) or aqueous washes (EDTA solution) remove residual Pd or Cu .

Advanced: Which molecular descriptors predict the biological activity of morpholino-substituted thiophene carboxylic acids?

Answer:

QSAR studies highlight:

- LogP : Optimal range 1.5–2.5 for membrane permeability.

- Polar Surface Area (PSA) : <90 Ų correlates with blood-brain barrier penetration.

- H-bond Acceptors : Morpholino’s oxygen and nitrogen atoms influence target binding (e.g., kinase inhibitors). Machine learning models (Random Forest) trained on analogous compounds prioritize these descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.